molecular formula C16H28N2O7 B8099119 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate

4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate

Cat. No.: B8099119
M. Wt: 360.40 g/mol
InChI Key: FFNVBXOBAPOJKB-UHFFFAOYSA-N
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Description

4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate (CAS: 1251003-79-8) is a spirocyclic compound featuring a unique bicyclic structure with a 5.5 spiro ring system. The molecule contains an amino group, a tert-butyl ester, and an oxalate counterion, which collectively influence its physicochemical and pharmacological properties. This compound is part of a broader class of spirocyclic amino acid esters, often utilized as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to mimic bioactive molecules like GABA .

Properties

IUPAC Name

tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.C2H2O4/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14;3-1(4)2(5)6/h11H,4-10,15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNVBXOBAPOJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. Key steps include:

  • Formation of the spirocyclic scaffold through cyclization reactions.

  • Introduction of the amino group via amination reactions.

  • Esterification to introduce the tert-butyl ester group.

  • Final oxidation to form the oxalate derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction of the oxalate group to form alcohols or other reduced derivatives.

  • Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like hydrogen peroxide or nitric acid.

  • Reduction reactions may employ hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can yield nitro derivatives or other oxidized forms.

  • Reduction can produce alcohols or other reduced forms.

  • Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. Research indicates that derivatives of spirocyclic compounds can exhibit significant antibacterial activity. For instance, derivatives synthesized from 4-amino-1-oxa-9-aza-spiro[5.5]undecane have shown effectiveness against both gram-positive and gram-negative bacteria, with some compounds demonstrating equal or higher potency compared to established antibiotics like ciprofloxacin .

Synthesis of Biological Compounds

The synthesis of various derivatives from 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane is often achieved through multi-step organic synthesis techniques. These derivatives are explored for their potential therapeutic effects, including:

  • Antimicrobial agents
  • Anticancer compounds
  • Anti-inflammatory drugs

For example, studies have reported the synthesis of fluoroquinolone derivatives using this spirocyclic framework, which were tested against multiple bacterial strains, revealing promising results in terms of antibacterial efficacy .

Chemical Reactivity Studies

The functional groups present in 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane allow for diverse chemical reactions such as:

  • Nucleophilic substitutions
  • Formation of boron chelate complexes
    These reactions are crucial for understanding the compound's reactivity and optimizing it for therapeutic applications.

Case Studies and Research Findings

StudyFindings
Exploration of Spirocyclic Derivatives of CiprofloxacinNew derivatives showed significant antibacterial activity against Acinetobacter baumannii and Bacillus cereus; some compounds had equal or higher potency than ciprofloxacin .
Synthesis TechniquesMulti-step organic synthesis techniques were employed to create various derivatives that may exhibit enhanced biological properties.
Interaction StudiesStudies focused on the interaction of these compounds with biological targets to elucidate their mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound is compared with structurally related spirocyclic derivatives, focusing on ring systems, substituents, and functional groups. Key examples include:

Compound Name CAS Number Spiro System Key Functional Groups Salt Form Molecular Formula
4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate 1251003-79-8 [5.5] Amino, tert-butyl ester, oxalate Oxalate C₁₅H₂₅N₂O₅·C₂H₂O₄
Benzyl 2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Hydrochloride 1330765-15-5 [3.5] Amino, benzyl ester Hydrochloride C₁₇H₂₃N₂O₂·HCl
tert-Butyl 4-Oxo-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate 1346229-51-3 [5.5] Ketone, tert-butyl ester Free base C₁₄H₂₃NO₄
9-Boc-6-Oxa-9-Azaspiro[4.5]Decane-2-Carboxylic Acid N/A [4.5] Boc-protected amine, carboxylic acid Free acid C₁₄H₂₃NO₅
tert-Butyl 9-Oxo-3-Azaspiro[5.5]Undecane-3-Carboxylate 873924-08-4 [5.5] Ketone, tert-butyl ester Free base C₁₅H₂₅NO₃

Key Observations :

  • Functional Groups: The amino group in the target compound distinguishes it from ketone-containing analogues (e.g., CAS 1346229-51-3), enabling hydrogen bonding and increased solubility in polar solvents .
  • Salt Forms : The oxalate salt improves crystallinity and stability compared to hydrochloride salts (e.g., CAS 1330765-15-5), which may degrade under acidic conditions .

Physicochemical Properties

Property Target Compound tert-Butyl 4-Oxo-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate Benzyl 2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate HCl
Molecular Weight 357.38 g/mol 269.34 g/mol 314.84 g/mol
Solubility High (due to oxalate ion) Moderate (free base) Low (hydrochloride salt)
Storage Conditions -20°C (stable) -20°C 2–8°C (moisture-sensitive)

Analysis :

  • The oxalate counterion enhances aqueous solubility, making the target compound more suitable for formulation in polar solvents compared to free bases or hydrochlorides .
  • Smaller spiro systems (e.g., [3.5]) exhibit lower thermal stability due to reduced ring strain .

Biological Activity

4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylic Acid tert-Butyl Ester Oxalate is a compound derived from the spirocyclic family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications in various therapeutic areas.

Chemical Structure and Properties

The compound's chemical structure includes a spirocyclic framework, which is crucial for its biological activity. Its molecular weight is approximately 270.37 g/mol, and it exhibits a purity level of around 95% in commercial preparations .

Biological Activity Overview

Research indicates that derivatives of spirocyclic compounds, including 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane, exhibit a range of biological activities:

  • Antimicrobial Activity : Various studies have demonstrated that spirocyclic derivatives can possess significant antimicrobial properties. For instance, derivatives synthesized from this compound showed activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against strains like Acinetobacter baumannii and Bacillus cereus .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which is implicated in chronic kidney diseases. In animal models, administration of related compounds resulted in significant reductions in serum creatinine levels, indicating protective renal effects .
  • Oxalate Metabolism : Given its oxalate component, the compound may influence calcium oxalate metabolism, which is relevant in the context of kidney stone formation. Studies have shown that alterations in oxalate levels can affect inflammation and cellular stress responses in renal tissues .

The biological activity of 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylic Acid tert-Butyl Ester Oxalate can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The inhibition of sEH leads to modulation of inflammatory pathways and renal protective effects.
  • Antibacterial Mechanisms : The structural features of the compound enhance its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of spirocyclic derivatives, it was found that certain compounds exhibited higher potency than traditional antibiotics against specific bacterial strains. This suggests potential applications in treating antibiotic-resistant infections.

Case Study 2: Renal Protection

A study on chronic kidney disease models demonstrated that a derivative of the compound significantly lowered serum creatinine levels when administered orally at doses of 30 mg/kg. This positions the compound as a candidate for further development in renal therapeutics .

Data Tables

Property Value
Molecular Weight270.37 g/mol
Purity95%
Antimicrobial ActivityActive against Acinetobacter baumannii, Bacillus cereus
sEH InhibitionSignificant at 30 mg/kg

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate?

Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging spirocyclic intermediates and protecting-group strategies. For example:

Spirocyclization : Start with cyclopentanone derivatives (e.g., ethyl cyclopentanonecarboxylate) to form the spiro core via condensation with amines or aldehydes .

Amino Group Protection : Introduce tert-butyloxycarbonyl (Boc) groups to protect the amine during subsequent reactions .

Oxalate Salt Formation : React the free base with oxalic acid in a polar solvent (e.g., ethanol) under controlled pH to yield the oxalate salt .
Key Characterization : Confirm intermediates via melting point analysis, IR (amide C=O stretches ~1650 cm⁻¹), and NMR (sp³ hybridized carbons in the spiro system at δ 30–50 ppm in ¹³C NMR) .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve spirocyclic stereochemistry and tert-butyl group signals (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Identify carbonyl (ester C=O ~1700 cm⁻¹) and oxalate (C=O ~1750 cm⁻¹) groups .
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₅H₂₉ClN₂O₂ at m/z 304.8593) .

Advanced: How can stereochemical inconsistencies in NMR data be resolved during synthesis optimization?

Methodological Answer:
Contradictions in NOE (Nuclear Overhauser Effect) or coupling constants may arise from conformational flexibility or diastereomeric impurities. To address this:

2D NMR (COSY, HSQC, HMBC) : Map through-space (NOESY) and through-bond correlations to assign stereocenters .

X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .

Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Advanced: What strategies mitigate low yields in the final oxalate salt formation step?

Methodological Answer:
Low yields often stem from poor solubility or competing side reactions. Optimize by:

Solvent Screening : Use mixed solvents (e.g., THF/water) to enhance oxalic acid solubility.

pH Control : Maintain pH 3–4 during salt formation to avoid decomposition of the free base .

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